2-Chloro-4-diethylamino-6-methylamino-s-triazine
Description
Properties
IUPAC Name |
6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOXFTHSONSSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity Considerations
The order of substitution is critical. Diethylamine, being a bulkier secondary amine, may preferentially substitute at the more reactive position 4 under milder conditions, while methylamine targets position 6 at higher temperatures. This hypothesis aligns with studies showing that steric hindrance influences substitution patterns in triazines.
Synthetic Routes and Methodological Variations
Step 1: Diethylamine Substitution at Position 4
Cyanuric chloride reacts with diethylamine in a polar aprotic solvent (e.g., chloroform or DMF) at 0–5°C. The reaction employs two equivalents of diethylamine: one for substitution and one to neutralize HCl.
Example Conditions
Step 2: Methylamine Substitution at Position 6
The intermediate 4-diethylamino-2,6-dichloro-s-triazine reacts with methylamine at 40–50°C. Two equivalents of methylamine ensure complete substitution and HCl neutralization.
Example Conditions
One-Pot Synthesis with Temperature Gradients
A streamlined approach involves sequential amine additions without isolating intermediates:
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Initial Phase (0–5°C): Cyanuric chloride reacts with diethylamine in chloroform.
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Intermediate Phase (25°C): Methylamine is introduced, and the mixture is stirred for 1 hour.
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Final Phase (50°C): The reaction is heated to complete substitution at position 6.
Advantages
Challenges
-
Requires precise temperature control to avoid over-substitution.
Comparative Analysis of Methodologies
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Yield | 85–90% (Step 1), 75–80% (Step 2) | 70–75% |
| Purity | >99% after recrystallization | 95–98% |
| Solvent Consumption | High (separate steps) | Moderate (recycled) |
| Complexity | High (intermediate isolation) | Low |
Role of Solvent Systems
-
Chloroform: Preferred for diethylamine due to low polarity, minimizing premature substitution.
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DMF: Enhances methylamine reactivity at elevated temperatures via polar aprotic effects.
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Heptane: Ideal for recrystallization, offering high recovery rates (90–95%).
Industrial-Scale Considerations
Byproduct Management
-
Ammonium chloride byproducts are filtered and repurposed as fertilizers.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-diethylamino-6-methylamino-s-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine .
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
2-Chloro-4-diethylamino-6-methylamino-s-triazine has been studied for its herbicidal properties. It functions as a selective herbicide, targeting specific plant species while minimizing damage to crops. Research indicates that this compound can inhibit the growth of certain weeds, making it valuable for agricultural practices aimed at enhancing crop yields.
Insecticidal Activity
This compound has also been investigated for its insecticidal properties. Studies have shown that it can effectively control pest populations, particularly in crops susceptible to insect infestations. The mode of action typically involves disrupting the nervous system of insects, leading to mortality.
Pharmaceutical Applications
Antimicrobial Activity
Research has highlighted the potential of this compound as an antimicrobial agent. It has demonstrated efficacy against various bacterial strains, suggesting its utility in developing new antibiotics or disinfectants.
Drug Development
The compound's structural characteristics make it a candidate for drug development, particularly in creating new formulations that target specific diseases or conditions. Its ability to interact with biological systems opens avenues for further research into its pharmacological effects.
Chemical Synthesis Applications
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of other chemical compounds. Its reactive chlorinated sites allow it to participate in nucleophilic substitution reactions, facilitating the creation of more complex molecules.
Case Study: Synthesis of Triazine Derivatives
A notable case study involved the synthesis of various triazine derivatives utilizing this compound as a starting material. The derivatives exhibited enhanced biological activities, indicating that modifications to the triazine structure can lead to significant improvements in efficacy.
Data Table: Applications Overview
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Agriculture | Herbicide | Effective against specific weed species |
| Insecticide | Disrupts insect nervous systems | |
| Pharmaceuticals | Antimicrobial agent | Efficacy against various bacterial strains |
| Drug development | Potential for new formulations targeting diseases | |
| Chemical Synthesis | Intermediate for other compounds | Facilitates nucleophilic substitution reactions |
Mechanism of Action
The mechanism of action of 2-Chloro-4-diethylamino-6-methylamino-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-Chloro-4-diethylamino-6-methylamino-s-triazine with key analogs:
| Compound Name | Substituents (4- and 6-positions) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| This compound | Diethylamino, Methylamino | C₁₀H₁₈ClN₅ | ~240.1 (estimated) | Not explicitly listed |
| Atrazine (Reference) | Ethylamino, Isopropylamino | C₈H₁₄ClN₅ | 215.69 | 1912-24-9 |
| 2-Chloro-4-(isopropylamino)-6-(methylamino)-s-triazine | Isopropylamino, Methylamino | C₇H₁₂ClN₅ | 201.66 | 3004-71-5 |
| 2-Chloro-4-acetamido-6-isopropylamino-s-triazine | Acetamido, Isopropylamino | C₉H₁₃ClN₆O | 264.70 | Not explicitly listed |
| 2-Chloro-4-(ethylamino)-6-(methylthio)-s-triazine | Ethylamino, Methylthio | C₆H₉ClN₄S | 204.68 | 30357-95-0 |
Key Observations :
- Polarity: The methylamino group enhances water solubility relative to atrazine’s isopropylamino group, which is more hydrophobic .
- Functional Group Diversity : Substitutions like acetamido () or methylthio () introduce unique reactivity, such as hydrogen bonding (acetamido) or sulfur-mediated detoxification pathways (methylthio).
Herbicidal Activity and Selectivity
- Atrazine: A benchmark herbicide with broad-spectrum activity against grasses and broadleaf weeds. Its ethylamino and isopropylamino groups balance lipophilicity and soil mobility, enabling root uptake and xylem transport .
- This compound: The diethylamino group may enhance persistence in soil due to reduced microbial degradation, while the methylamino group could improve translocation in plants. However, increased steric bulk might reduce binding affinity to the D1 protein in photosystem II compared to atrazine .
Stability and Environmental Impact
- Photodegradation: Atrazine undergoes rapid photolysis in sunlight, forming dealkylated metabolites. The diethylamino group in the target compound may slow degradation, increasing environmental persistence .
- Soil Adsorption: Hydrophobic substituents (e.g., isopropylamino in atrazine) enhance soil adsorption, reducing leaching. The target compound’s methylamino group may lower adsorption, increasing groundwater contamination risk .
Biological Activity
2-Chloro-4-diethylamino-6-methylamino-s-triazine (CAS No. 83807-82-3) is a synthetic compound belonging to the s-triazine class. It is primarily recognized for its herbicidal properties, particularly in agricultural applications. The compound's molecular formula is C8H14ClN5, and it has a molecular weight of 215.68 g/mol. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, potential therapeutic uses, and broader implications in biological systems.
The primary mechanism of action for this compound involves the inhibition of photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain essential for photosynthesis, leading to plant death. This mechanism makes it an effective herbicide against a wide range of weeds.
Comparison with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Inhibition of photosynthesis | Herbicidal |
| 2-Chloro-4-methylamino-6-diethylamino-s-triazine | Similar to above | Herbicidal |
| 2-Chloro-4-methylamino-6-sec-butylamino-s-triazine | Similar to above | Herbicidal |
Herbicidal Properties
The compound exhibits potent herbicidal activity, making it valuable in agricultural settings. Research indicates that its herbicidal efficacy is due to its ability to disrupt the photosynthetic process in target plants.
Anticancer Potential
Recent studies have also explored the potential anticancer properties of s-triazine derivatives, including this compound. Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study highlighted the anticancer potency of derivatives related to s-triazines against different cancer cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 (Lung Cancer) | 0.20 |
| MCF-7 (Breast Cancer) | 1.25 |
| HeLa (Cervical Cancer) | 1.03 |
These values indicate significant cytotoxic effects, suggesting that modifications to the s-triazine core can enhance biological activity against cancer cells .
Antimicrobial Activity
In addition to herbicidal and anticancer properties, there is emerging evidence that s-triazine derivatives possess antimicrobial activities. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves nucleophilic substitution reactions with diethylamine and methylamine under controlled conditions. This compound serves as a foundational structure for developing various derivatives with enhanced biological activities.
Future Directions
Research continues into optimizing the biological activity of s-triazine derivatives through structural modifications. The goal is to enhance selectivity and reduce toxicity towards normal cells while maintaining efficacy against cancerous cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Chloro-4-diethylamino-6-methylamino-s-triazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of cyanuric chloride with diethylamine and methylamine. Key parameters include:
- Solvent Choice : Polar aprotic solvents like dioxane or dichloroethane enhance reactivity by stabilizing intermediates .
- Base Selection : Sodium carbonate or triethylamine facilitates deprotonation of amines, improving substitution efficiency .
- Temperature Control : Stepwise temperature gradients (0–5°C for first substitution, 40–50°C for subsequent steps) minimize side reactions .
- Data Insight : Yields exceeding 70% are achievable with stoichiometric control (1:1:1 molar ratio of cyanuric chloride to amines) .
Q. What analytical techniques are preferred for characterizing substituent effects in triazine derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve substituent positions and confirm substitution patterns (e.g., diethylamino vs. methylamino groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts like bis-alkylated triazines .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, distinguishing isobaric isomers .
Advanced Research Questions
Q. How can computational methods like 3D-QSAR guide the design of triazine derivatives with enhanced bioactivity?
- Methodological Answer :
- Descriptor Selection : Use steric, electrostatic, and hydrophobic parameters to model interactions with biological targets (e.g., enzymes or receptors) .
- Model Validation : Cross-validate using leave-one-out (LOO) or bootstrapping to ensure predictive robustness. For example, 3D-QSAR models for antileukemic triazines achieved and .
- Application Example : Substituents like chloro or trifluoromethyl groups at the 4-position enhance binding affinity to kinase targets, as predicted by comparative molecular field analysis (CoMFA) .
Q. How can researchers resolve contradictions in reported substituent effects on triazine stability under varying pH conditions?
- Methodological Answer :
- Systematic pH Profiling : Conduct stability assays across a pH range (2–12) using UV-Vis spectroscopy or LC-MS to track degradation products .
- Kinetic Analysis : Calculate rate constants () for hydrolysis to identify pH-dependent degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed pathways) .
- Comparative Studies : Contrast findings with structurally analogous triazines (e.g., atrazine derivatives) to isolate electronic vs. steric effects .
Q. What strategies mitigate interference from matrix effects when quantifying triazine derivatives in environmental samples?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 or mixed-mode sorbents to isolate triazines from complex matrices (e.g., soil or water) .
- Chromatographic Optimization : Employ tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., C-atrazine) to correct for ion suppression .
- Validation : Spike recovery tests (85–115%) and matrix-matched calibration curves ensure accuracy in quantification .
Data Contradiction Analysis
Q. How should discrepancies in the reported antimicrobial activity of triazine derivatives be addressed?
- Methodological Answer :
- Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination to ensure reproducibility .
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., chloro groups) with activity against Gram-negative vs. Gram-positive bacteria .
- Meta-Analysis : Pool data from multiple studies to identify outliers caused by variations in bacterial strains or culturing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
